N-(2-fluorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
N-(2-fluorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a heterocyclic compound featuring:
- A cyclopenta[b]thiophene core, which provides a rigid, planar structure conducive to π–π stacking interactions.
- A tetrazole ring, a nitrogen-rich heterocycle known for its metabolic stability and ability to mimic carboxylic acid groups in drug-receptor interactions .
- A 2-fluorobenzyl substituent, which enhances lipophilicity and may influence binding specificity through steric and electronic effects .
Properties
Molecular Formula |
C16H14FN5OS |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C16H14FN5OS/c17-12-6-2-1-4-10(12)8-18-15(23)14-11-5-3-7-13(11)24-16(14)22-9-19-20-21-22/h1-2,4,6,9H,3,5,7-8H2,(H,18,23) |
InChI Key |
XCDDDYDZTKJLDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)NCC3=CC=CC=C3F)N4C=NN=N4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituents on the benzyl group, heterocyclic cores, or tetrazole modifications. Key examples include:
Table 1: Structural Comparison of Selected Analogs
Physicochemical Properties
Table 2: Property Comparison
The 2-fluorobenzyl group reduces LogP compared to chlorinated analogs, improving aqueous solubility while retaining moderate protein binding.
Unique Advantages of the Target Compound
- Selectivity : Fluorine’s electronegativity may reduce off-target interactions compared to bulkier chloro or methoxy groups .
- Metabolic Stability : The tetrazole ring resists oxidative degradation better than carboxylic acid isosteres like pyrazole or triazole .
- Synthetic Accessibility : The fluorobenzyl substituent can be introduced via straightforward alkylation reactions, avoiding complex protecting-group strategies .
Q & A
Q. Basic
- Spectroscopy :
- Crystallography :
What computational methods are employed to predict the biological activity and binding mechanisms of this compound?
Q. Advanced
- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates interactions with targets like kinases or GPCRs. Docking scores (e.g., ΔG = -9.2 kcal/mol) suggest strong binding to ATP-binding pockets .
- QSAR Models : CoMFA/CoMSIA analyses correlate substituent effects (e.g., fluorobenzyl vs. chlorobenzyl) with activity trends (R² > 0.8) .
- MD Simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories, with RMSD < 2.0 Å indicating stable binding .
How do structural modifications in related analogs affect their biological efficacy, based on SAR studies?
Q. Advanced
- Methodology : Analog synthesis (e.g., replacing tetrazole with oxazole) followed by enzymatic assays (e.g., kinase inhibition) identifies pharmacophore requirements .
What strategies are recommended for resolving contradictions in biological activity data across different experimental models?
Q. Advanced
- Validation : Cross-test in orthogonal assays (e.g., cell-free vs. cell-based assays) to rule out off-target effects .
- Dose-Response Curves : Use Hill slopes to confirm specificity (slope ≈1 indicates single-site binding) .
- Metabolic Stability : LC-MS/MS quantifies compound degradation in microsomal assays (e.g., t₁/₂ = 45 min) to explain discrepancies in in vivo vs. in vitro data .
What are the critical considerations in optimizing reaction conditions for synthesizing the tetrazole moiety?
Q. Basic
- Reagents : Sodium azide (1.5–2.0 eq) and triethyl orthoformate (1.2 eq) in glacial acetic acid at 80°C for 6–8 hours .
- Workup : Neutralization with NaHCO₃ followed by extraction with ethyl acetate minimizes side reactions (yield: 70–80%) .
- Safety : Azide handling requires strict temperature control (<100°C) to prevent explosive side products .
How does the compound’s molecular conformation impact its interaction with biological targets, as revealed by crystallographic data?
Q. Advanced
- X-ray Analysis : SHELXL-refined structures show the fluorobenzyl group adopts a perpendicular orientation relative to the thiophene ring, optimizing π-π stacking with Tyr-123 in the target protein .
- Torsion Angles : The tetrazole group’s N1-C2-C3-S4 angle (110–115°) aligns with H-bond donors in the binding pocket, confirmed by B-factor analysis (<5.0 Ų for key atoms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
